molecular formula C15H18N2 B1438264 N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine CAS No. 1094646-28-2

N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine

Cat. No.: B1438264
CAS No.: 1094646-28-2
M. Wt: 226.32 g/mol
InChI Key: PAYUBRVHTJEMGH-UHFFFAOYSA-N
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Description

N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine is an organic compound with the chemical formula C15H18N2. It is a derivative of benzene, featuring both benzyl and dimethylamine groups attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine can be synthesized through a multi-step process involving Friedel-Crafts acylation, reduction, and amination reactions. The process typically begins with the acylation of benzene derivatives, followed by reduction to form the corresponding amine.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions ensures efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets. The benzyl and dimethylamine groups play a crucial role in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and molecular interactions .

Comparison with Similar Compounds

Uniqueness: N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine is unique due to the presence of both benzyl and dimethylamine groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

1-N-benzyl-1-N,2-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-12-10-14(16)8-9-15(12)17(2)11-13-6-4-3-5-7-13/h3-10H,11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYUBRVHTJEMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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